1-Isopropyl-4-azepanamine dihydrochloride
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Overview
Description
1-Isopropyl-4-azepanamine dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2 It is a derivative of azepane, a seven-membered heterocyclic amine, and is characterized by the presence of an isopropyl group attached to the nitrogen atom
Preparation Methods
The synthesis of 1-Isopropyl-4-azepanamine dihydrochloride typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through the cyclization of appropriate precursors. One common method involves the reaction of 1,6-diaminohexane with isopropyl bromide under basic conditions to form the azepane ring. The resulting intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt.
Reaction Conditions: The cyclization reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted at elevated temperatures to facilitate ring closure.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
1-Isopropyl-4-azepanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). The reactions are often carried out under controlled temperature and pH conditions to optimize yield and selectivity.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted azepane derivatives.
Scientific Research Applications
1-Isopropyl-4-azepanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: In organic synthesis, it serves as a building block for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-azepanamine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways.
Pathways Involved: The binding of the compound to its targets can trigger a cascade of biochemical events, leading to changes in cellular function. These pathways may include the activation or inhibition of second messenger systems, such as cyclic AMP or calcium signaling.
Comparison with Similar Compounds
1-Isopropyl-4-azepanamine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-methyl-4-azepanamine and 1-ethyl-4-azepanamine share structural similarities with this compound.
Uniqueness: The presence of the isopropyl group in this compound imparts distinct steric and electronic properties, influencing its reactivity and binding affinity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-propan-2-ylazepan-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-8(2)11-6-3-4-9(10)5-7-11;;/h8-9H,3-7,10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMDYZSIPHBVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(CC1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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